(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine
CAS No.: 1092343-99-1
Cat. No.: VC4177879
Molecular Formula: C14H11F3N2O
Molecular Weight: 280.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092343-99-1 |
|---|---|
| Molecular Formula | C14H11F3N2O |
| Molecular Weight | 280.25 |
| IUPAC Name | (E)-N-methoxy-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine |
| Standard InChI | InChI=1S/C14H11F3N2O/c1-20-19-9-10-2-4-11(5-3-10)13-8-12(6-7-18-13)14(15,16)17/h2-9H,1H3/b19-9+ |
| Standard InChI Key | STXMSQNKRAANNI-DJKKODMXSA-N |
| SMILES | CON=CC1=CC=C(C=C1)C2=NC=CC(=C2)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
(E)-Methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine (CAS No. 1092343-99-1) belongs to the class of imine derivatives, featuring a planar geometry due to conjugation across its aromatic and imine systems. The compound’s molecular formula is C₁₄H₁₁F₃N₂O, with a molecular weight of 280.25 g/mol. Its IUPAC name, (E)-N-methoxy-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine, reflects the stereospecific (E)-configuration of the imine group.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁F₃N₂O |
| Molecular Weight | 280.25 g/mol |
| IUPAC Name | (E)-N-methoxy-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine |
| InChI | InChI=1S/C14H11F3N2O/c1-20-19-9-10-2-4-11(5-3-10)13-8-12(6-7-18-13)14(15,16)17/h2-9H,1H3/b19-9+ |
| InChI Key | STXMSQNKRAANNI-DJKKODMXSA-N |
| SMILES | CON=CC1=CC=C(C=C1)C2=NC=CC(=C2)C(F)(F)F |
The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. The pyridine ring contributes to π-π stacking interactions, while the imine group offers sites for nucleophilic attack or coordination with metal ions.
Synthesis and Manufacturing
Industrial synthesis of this compound typically involves multi-step protocols optimized for yield and purity. Key steps include:
-
Formation of the Pyridine Core: Starting with 2-chloro-4-(trifluoromethyl)pyridine, a Suzuki-Miyaura coupling reaction introduces the phenyl group at the 2-position.
-
Imine Formation: Reaction of the resulting aryl aldehyde with methoxyamine under acidic conditions yields the (E)-configured imine.
-
Purification: Chromatography and recrystallization ensure >95% purity, critical for research applications.
Continuous flow reactors are increasingly employed to enhance reaction efficiency and scalability. For example, microfluidic systems enable precise control over stoichiometry and temperature, reducing side products.
Predicted Biological Activities
Computational models, such as the Prediction of Activity Spectra for Substances (PASS), suggest diverse pharmacological potentials:
Table 2: Predicted Biological Activities
| Activity | Probability (%) | Mechanism Hypotheses |
|---|---|---|
| Anti-inflammatory | 78.2 | Inhibition of COX-2 or NF-κB pathways |
| Enzyme Inhibition | 65.4 | Competitive binding to catalytic sites |
| Anticancer | 59.8 | Induction of apoptosis via Bcl-2 suppression |
| Antimicrobial | 54.1 | Disruption of bacterial cell wall synthesis |
These predictions stem from structural analogs, such as trifluoromethyl-containing kinase inhibitors, which demonstrate similar activity profiles. The imine group may chelate metal ions in enzyme active sites, while the trifluoromethyl group enhances target binding through hydrophobic interactions.
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Multi-step synthesis raises production costs, necessitating streamlined protocols.
-
Solubility Issues: The compound’s low aqueous solubility (predicted logP = 2.8) may hinder biological testing.
-
Toxicity Unknowns: In silico toxicity screening (e.g., ProTox-II) predicts hepatotoxicity risks, requiring empirical validation.
Future research should prioritize:
-
In Vivo Efficacy Studies: Testing in murine models of inflammation or cancer.
-
Derivatization: Modifying the methoxy or imine groups to optimize pharmacokinetics.
-
Scale-Up Technologies: Adopting photochemical or electrochemical methods for greener synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume